molecular formula C20H22O5 B8350058 5-Hydroxy-2,2-dimethyl-6-propionyl-10-propyl-2H,8H-pyrano[2,3-f]chromen-8-one CAS No. 166983-61-5

5-Hydroxy-2,2-dimethyl-6-propionyl-10-propyl-2H,8H-pyrano[2,3-f]chromen-8-one

Cat. No. B8350058
M. Wt: 342.4 g/mol
InChI Key: NHXBELKNBSZQTQ-UHFFFAOYSA-N
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Patent
US06369241B1

Procedure details

The present invention relates to methods for preparing 2,2-dimethyl-5-acyloxy-10-propyl-2H,8H-benzo[1,2-b:3,4-b′]dipyran-8-one (5) and 2,2-dimethyl-5-hydroxy-10-propyl-2H,8H-benzo[1,2-b:3,4-b′]dipyran-8-one (6) and their use as intermediates for the synthesis of antiviral calanolide compounds. For example, Fries rearrangement on compound 5 or Friedel-Crafts reaction on 6, yields intermediate 2,2-dimethyl-5-hydroxy-6-propionyl-10-propyl-2H,8H-benzo[1,2-b:3,4-b′]dipyran-8-one (4), which, in turn, can be converted to (+)-calanolide A and (−)-calanolide B. The coupling of compound 6 with the appropriate chiral molecule under Mitsunobu or nucleophilic displacement leads to the asymmetric synthesis of antiviral calanolide compounds.
[Compound]
Name
2,2-dimethyl-5-acyloxy-10-propyl-2H,8H-benzo[1,2-b:3,4-b′]dipyran-8-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2,2-dimethyl-5-hydroxy-10-propyl-2H,8H-benzo[1,2-b:3,4-b′]dipyran-8-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
compound 5
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
CC1(C)OC2C3C(CCC)=CC(=O)OC=3C=C(O)C=2C=C1.[CH3:22][CH2:23][CH2:24][C:25]1[C:31]2[C:32]3[O:37][C:36]([CH3:39])([CH3:38])[CH:35]=[CH:34][C:33]=3[C:40]3[O:45][CH:44](C)[CH:43](C)[CH:42]([OH:48])[C:41]=3[C:30]=2[O:29][C:27](=[O:28])[CH:26]=1>>[CH3:39][C:36]1([CH3:38])[O:37][C:32]2[C:31]3[C:25]([CH2:24][CH2:23][CH3:22])=[CH:26][C:27](=[O:28])[O:29][C:30]=3[C:41]([C:42](=[O:48])[CH2:43][CH3:44])=[C:40]([OH:45])[C:33]=2[CH:34]=[CH:35]1

Inputs

Step One
Name
2,2-dimethyl-5-acyloxy-10-propyl-2H,8H-benzo[1,2-b:3,4-b′]dipyran-8-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
2,2-dimethyl-5-hydroxy-10-propyl-2H,8H-benzo[1,2-b:3,4-b′]dipyran-8-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(C=CC2=C(O1)C1=C(OC(C=C1CCC)=O)C=C2O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C4=C2C(C(C(O4)C)C)O
Step Three
Name
compound 5
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1(C=CC2=C(O1)C1=C(OC(C=C1CCC)=O)C(=C2O)C(CC)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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